![molecular formula C8H13ClO B2410997 6-Chloro-2,2-dimethylcyclohexan-1-one CAS No. 90089-61-5](/img/structure/B2410997.png)
6-Chloro-2,2-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-2,2-dimethylcyclohexan-1-one” is a chemical compound with the CAS Number: 90089-61-5 . Its molecular weight is 160.64 .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-2,2-dimethylcyclohexanone . The InChI code is 1S/C8H13ClO/c1-8(2)5-3-4-6(9)7(8)10/h6H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
The melting point of “this compound” is 62-63°C . Unfortunately, other physical and chemical properties like boiling point and solubility are not available in the search results.Scientific Research Applications
Synthesis and Compound Development
Synthesis of Antiviral Compounds : 2,6-Dimethyltropone, derived from 2,6-dimethylcyclohexan-1-one, serves as a key material for synthesizing naturally occurring antiviral compounds (Almássy et al., 2002).
Potential Anticancer Leads : Chromene derivatives synthesized from dimedone and barbituric acid, related to 6-Chloro-2,2-dimethylcyclohexan-1-one, showed potential as DNA intercalators, suggesting their suitability as leads for new anticancer drugs (Santana et al., 2020).
Biological Applications
Biotransformation with Fungal Strains : Bicyclic chloro- and bromo-lactones with dimethylcyclohexane rings underwent biotransformation through hydrolytic dehalogenation by fungal strains, leading to new compounds (Grabarczyk, 2012).
Antimicrobial Activity : Hydroxy lactones containing gem-dimethylcyclohexane systems demonstrated inhibitory effects against certain microorganisms, showcasing their antimicrobial potential (Grabarczyk et al., 2015).
Chemical Properties and Reactions
Stereo-selective Reactions : Research on 1,2-dimethylcyclohexane highlighted stereo-selective reactions crucial for understanding molecular behavior under certain conditions (Sakurai et al., 1999).
Cycloaddition Reactions : The study of chloroprene's cycloaddition reactions, forming cyclobutane- and cyclohexene-derivatives, provides insights into the broader reactivity of related compounds (Billingham et al., 1969).
Safety and Hazards
properties
IUPAC Name |
6-chloro-2,2-dimethylcyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-8(2)5-3-4-6(9)7(8)10/h6H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKHGQCEYPHDPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.